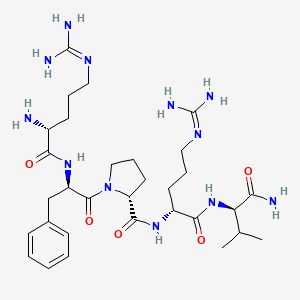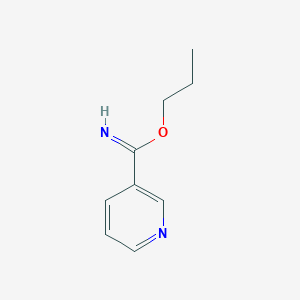
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential coupling of amino acid residues using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the deprotection of amino groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. These synthesizers utilize solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amino acid residues, while reduction may result in the formation of reduced amino acid residues .
Scientific Research Applications
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based reactions.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Methyl L-tyrosyl-N~5~-(diaminomethylidene)-D-ornithinate
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide is unique due to its specific sequence of amino acid residues and the presence of diaminomethylidene groups.
Properties
CAS No. |
190596-23-7 |
|---|---|
Molecular Formula |
C31H52N12O5 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2R)-1-[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-N-[(2R)-1-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H52N12O5/c1-18(2)24(25(33)44)42-27(46)21(12-7-15-39-31(36)37)40-28(47)23-13-8-16-43(23)29(48)22(17-19-9-4-3-5-10-19)41-26(45)20(32)11-6-14-38-30(34)35/h3-5,9-10,18,20-24H,6-8,11-17,32H2,1-2H3,(H2,33,44)(H,40,47)(H,41,45)(H,42,46)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-,23-,24-/m1/s1 |
InChI Key |
XTPHZDFFBUAJKB-MRKXFKPJSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)



![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)



![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)



